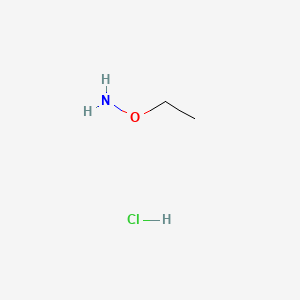

O-Ethylhydroxylamine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

O-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCOKIYARRTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062982 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-29-4 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Ethylhydroxylamine Hydrochloride: A Comprehensive Technical Guide

CAS Number: 3332-29-4

Synonyms: Ethoxyamine hydrochloride, N-Ethoxyamine Hydrochloride, (Aminooxy)ethane Hydrochloride[1]

This technical guide provides an in-depth overview of O-Ethylhydroxylamine hydrochloride, a versatile reagent with significant applications in organic synthesis, analytical chemistry, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[2] It is the hydrochloride salt of O-ethylhydroxylamine, which enhances its stability and solubility in aqueous solutions.[3] The compound is readily soluble in water and ethanol.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇NO·HCl or C₂H₈ClNO | [5][6] |

| Molecular Weight | 97.54 g/mol | [5][6] |

| Melting Point | 130-133 °C | [2][6][7] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Soluble in water and ethanol | [4][6] |

| pH (50 g/L in water at 25°C) | 2.3 - 2.7 | [6] |

| Stability | Hygroscopic | [6] |

Applications in Research and Development

This compound is a valuable reagent with a range of applications, primarily centered around its reactivity with carbonyl compounds.

Organic Synthesis

The primary use of this compound in organic synthesis is the formation of oximes from aldehydes and ketones. Oximes are crucial intermediates in various chemical transformations, including the Beckmann rearrangement to form amides, and are used in the synthesis of nitrogen-containing heterocyclic compounds.[2] This reagent is also employed in the preparation of biflorin derivatives, which have shown potential as antibacterial and anticancer agents, and in the synthesis of certain herbicides.[1][4][8]

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of carbonyl compounds.[2] The conversion of carbonyls into their corresponding oximes increases their volatility and improves their chromatographic behavior, enhancing detection sensitivity in techniques like gas chromatography (GC).[2][9] This is particularly useful for the analysis of complex mixtures, such as monosaccharides and carbohydrates in biological matrices.[9] Furthermore, it is utilized in potentiometric titration methods for the quantitative determination of aldehydes and ketones, including α-hydroxycarbonyl compounds.[10][11]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Synthesis of Oximes from Carbonyl Compounds

The reaction of this compound with an aldehyde or ketone in the presence of a base yields the corresponding oxime. The following is a general procedure that can be adapted for specific substrates.

General Protocol for Oxime Synthesis:

-

Dissolution: Dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or pyridine.

-

Addition of Reagents: Add this compound (1.1-1.5 equivalents) to the solution.

-

Base Addition: Add a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of oximes.

Derivatization of Carbonyl Compounds for GC Analysis

This protocol outlines the derivatization of carbonyl compounds to their O-ethyloximes for subsequent analysis by Gas Chromatography.

Protocol for GC Derivatization:

-

Sample Preparation: Prepare a solution of the sample containing the carbonyl compound(s) in a suitable solvent (e.g., pyridine).

-

Derivatization: Add an excess of this compound solution to the sample.

-

Reaction: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Extraction: After cooling, extract the derivatized compounds with an appropriate organic solvent (e.g., hexane or dichloromethane).

-

Analysis: Analyze the organic extract directly by GC-FID or GC-MS.

Caption: Workflow for carbonyl derivatization for GC analysis.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

-

Skin and Body Protection: Lab coat and appropriate footwear.

Storage:

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12] The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]

Conclusion

This compound is a versatile and valuable reagent for both synthetic and analytical chemists. Its ability to efficiently convert carbonyl compounds into their corresponding oximes makes it indispensable for a wide range of applications, from the synthesis of complex organic molecules to the sensitive detection of aldehydes and ketones. Proper handling and storage are essential to ensure its safe and effective use in the laboratory. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this reagent in their scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arpgweb.com [arpgweb.com]

- 5. asianpubs.org [asianpubs.org]

- 6. yccskarad.com [yccskarad.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]

- 10. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]

- 11. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

O-Ethylhydroxylamine hydrochloride physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of O-Ethylhydroxylamine hydrochloride. The information is curated to support research, development, and safety applications involving this versatile compound.

Core Physical and Chemical Properties

This compound, with the CAS number 3332-29-4, is a white to pale yellow crystalline powder.[1] It is a key reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NO·HCl | [1][2] |

| Molecular Weight | 97.54 g/mol | [1][2][3] |

| Melting Point | 130-134 °C | [1][4] |

| Boiling Point | 75.8 °C at 760 mmHg (for free base) | [5] |

| Solubility in Water | Soluble | [6][7] |

| Appearance | White to pale yellow crystalline powder | [1] |

Chemical Reactivity and Stability

This compound is stable under normal storage conditions.[1][5] However, it is incompatible with moisture and strong oxidizing agents.[1] Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and irritating and toxic fumes and gases.[1]

The primary utility of this compound in organic synthesis stems from its reactivity with carbonyl compounds (aldehydes and ketones) to form oximes. This reaction is a cornerstone for the derivatization of carbonyls, which can be useful for their characterization and in the synthesis of more complex molecules.[2]

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols applicable to a solid compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Aqueous Solubility Determination (Saturation Method)

Objective: To determine the mass of this compound that can dissolve in a given volume of water at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solid residue is measured.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent ( g/100 mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of O-Ethylhydroxylamine.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in water.

-

Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the sample solution. The solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., sodium hydroxide) is added to the sample solution in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3][8]

Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as moisture and strong oxidizing agents.[1][5]

-

Keep the container tightly closed when not in use.[1]

Visualization of Properties

The following diagram illustrates the logical relationships between the core properties and characteristics of this compound.

Caption: Logical overview of this compound properties.

References

- 1. This compound(3332-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Ethylhydroxylamine 97 3332-29-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 3332-29-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

O-Ethylhydroxylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Applications of O-Ethylhydroxylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as ethoxyamine hydrochloride, is a versatile reagent with significant applications in organic synthesis and analytical chemistry. Its utility is particularly pronounced in pharmaceutical and agrochemical research, where it serves as a crucial building block for nitrogen-containing compounds and as a derivatizing agent for the analysis of carbonyl compounds. This guide provides a comprehensive overview of its molecular characteristics, key applications, and detailed experimental protocols.

Core Molecular Structure and Properties

This compound is the hydrochloride salt of O-ethylhydroxylamine. The presence of the ethoxy group attached to the nitrogen atom influences its reactivity and solubility compared to other hydroxylamine derivatives.

The chemical structure of this compound is as follows:

SMILES: CCON.Cl

InChI: InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂H₇NO·HCl[1][2] |

| Molecular Weight | 97.54 g/mol [1][2][3][4] |

| CAS Number | 3332-29-4[1][3] |

| Appearance | White to pale yellow crystalline powder[2] |

| Melting Point | 130-133 °C[2] |

| Purity | ≥ 99%[2] |

| Storage Conditions | Store at 0-8°C[2] |

Key Applications in Research and Drug Development

This compound is a valuable tool in various scientific disciplines:

-

Organic Synthesis: It is a fundamental reagent for the synthesis of oximes and other nitrogen-containing functional groups.[5] These derivatives are important intermediates in the preparation of pharmaceuticals, such as biflorin derivatives which have shown potential as antibacterial and anticancer agents, and agrochemicals, including herbicides like clethodim.[1][6][7]

-

Analytical Chemistry: This compound is widely used as a derivatizing agent for the analysis of carbonyl compounds (aldehydes and ketones).[2] The conversion of carbonyls into their corresponding oximes enhances their volatility and stability, making them suitable for analysis by gas chromatography (GC). This technique is crucial for quality control in various manufacturing processes.[2]

-

Pharmaceutical Development: Research has explored its potential in modulating neurotransmitter levels, suggesting possible applications in the development of drugs for neurological disorders.[2][7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A general, multi-step synthesis of N-substituted hydroxylamine hydrochlorides, adaptable for this compound, involves the protection of hydroxylamine, followed by alkylation and subsequent deprotection.

Methodology:

-

Protection of Hydroxylamine: Hydroxylamine hydrochloride is reacted with a protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., sodium carbonate) and an inert solvent (e.g., water, dichloromethane). This forms a protected hydroxylamine intermediate.

-

Ethylation: The protected hydroxylamine is then ethylated using an ethylating agent like ethyl iodide or ethyl bromide in a suitable solvent such as dimethylformamide (DMF) with a base (e.g., potassium carbonate). The reaction is typically carried out at a controlled temperature, for instance, between 25-35°C.

-

Deprotection (Acidolysis): The ethylated and protected intermediate is treated with a strong acid, such as hydrochloric acid, to remove the protecting group. This step yields the final product, this compound.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Formation of Oximes from Carbonyl Compounds

This protocol describes a general procedure for the reaction of a carbonyl compound with this compound to form an oxime.

Methodology:

-

Reactant Mixture: A mixture of the aldehyde or ketone (1 equivalent), this compound (1.2 equivalents), and a suitable base or catalyst (e.g., sodium carbonate or bismuth(III) oxide) is prepared.

-

Reaction Conditions: The reaction can be carried out under various conditions. For a solvent-free approach, the reactants can be ground together in a mortar and pestle. Alternatively, the reaction can be performed in a suitable solvent such as water or ethanol, with stirring at room temperature or gentle heating.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up. If performed solvent-free, the mixture is typically dissolved in an organic solvent like ethyl acetate, filtered to remove inorganic solids, and the solvent is evaporated. The crude product can then be purified by recrystallization or chromatography to yield the pure oxime.

General Reaction Scheme for Oxime Formation

Caption: General reaction of a carbonyl compound with this compound.

Derivatization of Carbonyl Compounds for Gas Chromatography (GC)

This protocol outlines the derivatization of carbonyl compounds to their oxime derivatives for GC analysis.

Methodology:

-

Sample Preparation: A solution of the sample containing the carbonyl compound(s) is prepared in a suitable solvent (e.g., pyridine or acetonitrile).

-

Reagent Addition: A solution of this compound is added to the sample solution.

-

Reaction: The mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 15-30 minutes) to ensure complete derivatization.

-

Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the gas chromatograph for analysis. The resulting oximes are more volatile and thermally stable, leading to improved chromatographic separation and detection.

Determination of Carbonyl Compounds by Potentiometric Titration

This method is suitable for the quantification of water-soluble aldehydes and ketones.

Methodology:

-

Sample and Reagent Preparation: A known amount of the sample is dissolved in deionized water. A solution of hydroxylamine hydrochloride is added.

-

Reaction: The solution is heated to approximately 50°C to facilitate the reaction between the carbonyl compounds and hydroxylamine hydrochloride, which liberates hydrochloric acid.

-

Titration: The liberated hydrochloric acid is then titrated with a standardized solution of sodium hydroxide.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically using a suitable electrode, such as a pH electrode. The amount of carbonyl compound in the original sample is calculated from the volume of sodium hydroxide solution consumed.

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. yccskarad.com [yccskarad.com]

- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. gcms.cz [gcms.cz]

Solubility Profile of O-Ethylhydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-Ethylhydroxylamine hydrochloride in various solvents. Due to the limited availability of specific quantitative data for this compound, this document presents known qualitative information and offers comparative data from the closely related compound, hydroxylamine hydrochloride. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters in their own laboratory settings.

Core Solubility Data

For comparative purposes, the solubility of the parent compound, hydroxylamine hydrochloride, is presented in the table below. These values can serve as a useful estimation for the solubility of this compound.

| Solvent | Solubility ( g/100g ) | Temperature (°C) |

| Water | 84 | 20 |

| Ethanol | 6 | Not Specified |

| Methanol | 12 | Not Specified |

Data for Hydroxylamine Hydrochloride, a structurally similar compound.[5][6]

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. This method is adapted from established guidelines for active pharmaceutical ingredients.[7][8]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge an aliquot of the suspension or filter it using a syringe filter chemically compatible with the solvent. This step should be performed quickly and at the same temperature as the equilibration to avoid changes in solubility.

-

Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Report the solubility in units such as mg/mL or g/100mL.

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Visualizing Experimental Workflow and Chemical Interactions

To further elucidate the processes involved in solubility determination and the chemical nature of this compound, the following diagrams are provided.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Interaction of this compound with a polar solvent.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 6. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Principles of Oxime Formation with Ethoxyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the formation of oximes using ethoxyamine. The content covers the core reaction mechanism, influencing factors, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and professionals in the field of drug development.

Introduction to Oxime Formation with Ethoxyamine

Oxime formation is a robust and versatile conjugation reaction in organic chemistry, widely employed in various scientific disciplines, including drug discovery and chemical biology. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydroxylamine derivative. Ethoxyamine (O-ethylhydroxylamine), as a readily available and reactive hydroxylamine derivative, serves as a key reagent in forming stable O-ethyl oxime ethers. These ethoxyamine-derived oximes are particularly valuable in bioconjugation, serving as stable linkages in antibody-drug conjugates (ADCs), and in the derivatization of carbonyl-containing biomolecules for analytical purposes.[1][2][3] The resulting C=N-OEt bond offers enhanced stability compared to imines and hydrazones, a critical attribute for biological applications.[4][5]

Core Principles of the Reaction Mechanism

The formation of an O-ethyl oxime from ethoxyamine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, analogous to the formation of imines and other oximes.[6][7][8] The reaction is typically acid-catalyzed.[6][9]

The key steps in the mechanism are:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][9]

-

Nucleophilic Attack by Ethoxyamine: The nitrogen atom of ethoxyamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.[6][10]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the hydroxyl group of the tetrahedral intermediate. This proton transfer can be facilitated by the solvent or other components in the reaction mixture.

-

Elimination of Water: The protonated hydroxyl group becomes a good leaving group (water). The lone pair of electrons on the nitrogen atom pushes down to form a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated oxime.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final O-ethyl oxime product and regenerating the acid catalyst.

Caption: General mechanism of O-ethyl oxime formation.

Factors Influencing Oxime Formation

Several factors critically influence the rate and efficiency of oxime formation with ethoxyamine.

-

pH: The reaction rate is highly pH-dependent. Acidic conditions are generally required to catalyze the reaction by protonating the carbonyl group. However, at very low pH, the ethoxyamine nucleophile can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. The optimal pH for oxime formation is typically around 4.5.[2][6]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products.

-

Catalysts: While the reaction is acid-catalyzed, specific catalysts can further enhance the reaction rate. Aniline and its derivatives have been shown to be effective catalysts for oxime formation, even at neutral pH.[11][12] Bifunctional buffer compounds, such as 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine, can also act as efficient catalysts.[11][12]

-

Nature of the Carbonyl Compound: The reactivity of the carbonyl compound plays a significant role. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[13][14] Aromatic aldehydes may react more slowly than aliphatic aldehydes.[15]

-

Solvent: The choice of solvent can influence the reaction rate and equilibrium. Protic solvents like ethanol are commonly used. In some cases, the removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the oxime.

Caption: Key factors influencing ethoxyamine oxime formation.

Quantitative Data

The following table summarizes key quantitative data related to oxime formation, providing a basis for comparison and experimental design.

| Parameter | Value/Observation | Significance | Reference |

| Optimal pH | ~4.5 | Balances carbonyl activation and nucleophile availability. | [6] |

| Second-Order Rate Constants (uncatalyzed, neutral pH) | Generally low (< 0.01 M⁻¹s⁻¹) | Highlights the need for catalysis in biological applications. | [6] |

| Catalytic Rate Enhancement (Aniline) | Up to 400-fold at pH 4.5; up to 40-fold at neutral pH | Demonstrates the significant impact of catalysts on reaction kinetics. | [6] |

| Hydrolytic Stability of Oximes vs. Hydrazones | Oximes are 100-1000 times more resistant to hydrolysis. | Underlines the superior stability of oxime linkages for in vivo applications. | [4] |

| Half-life of Oxime at pD 7.0 | Significantly longer than isostructural hydrazones. | Confirms the high stability of the oxime bond under physiological conditions. | [4] |

Experimental Protocols

This protocol provides a general procedure for the derivatization of a carbonyl compound with ethoxyamine hydrochloride.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Ethoxyamine hydrochloride (EtONH₂·HCl)

-

Anhydrous ethanol

-

Pyridine or other suitable base

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the carbonyl compound (1 equivalent) in anhydrous ethanol in the reaction vessel.

-

Add ethoxyamine hydrochloride (1.1-1.5 equivalents).

-

Add a base such as pyridine (1.1-1.5 equivalents) to neutralize the hydrochloride and free the ethoxyamine nucleophile.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is slow at room temperature, it can be gently heated to reflux.

-

Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.

Caption: Workflow for a typical O-ethyl oxime synthesis.

This protocol outlines a method to quantify the stability of an O-ethyl oxime under specific pH conditions.[1]

Materials:

-

Purified O-ethyl oxime

-

Deuterated buffer solutions of desired pD (pH equivalent in D₂O)

-

NMR tubes

-

¹H NMR spectrometer

Procedure:

-

Prepare a stock solution of the purified O-ethyl oxime in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

In an NMR tube, mix a known concentration of the oxime stock solution with a deuterated buffer solution of the desired pD.

-

Acquire an initial ¹H NMR spectrum at time t=0.

-

Incubate the NMR tube at a constant, controlled temperature.

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a characteristic proton of the O-ethyl oxime and the corresponding proton of the parent carbonyl compound (the hydrolysis product).

-

Calculate the concentration of the remaining oxime at each time point.

-

Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this linear plot gives the first-order rate constant (k) for hydrolysis.

-

The half-life (t₁/₂) of the oxime can be calculated using the equation: t₁/₂ = 0.693 / k.

Applications in Drug Development

The robustness and favorable kinetics of ethoxyamine-based oxime formation have led to its widespread application in drug development and related fields.

-

Bioconjugation: Ethoxyamine is a key reagent for conjugating small molecules, such as cytotoxic drugs, to biomolecules like antibodies to form Antibody-Drug Conjugates (ADCs).[16] The stability of the oxime linkage is crucial for ensuring that the drug remains attached to the antibody in circulation and is only released at the target site.

-

Proteomics and Metabolomics: Ethoxyamine is used to derivatize carbonyl-containing proteins and metabolites.[10][17][18][19] This derivatization can improve their detection and quantification by techniques like mass spectrometry.

-

Drug Discovery and Target Identification: Chemical probes containing an ethoxyamine moiety can be used to covalently label and identify target proteins, aiding in drug discovery and validation.[10][19][20]

Caption: Key applications of ethoxyamine in drug development.

Conclusion

The formation of oximes with ethoxyamine is a fundamental and powerful tool for researchers and professionals in drug development. A thorough understanding of the reaction mechanism, the factors influencing the reaction, and the stability of the resulting linkage is essential for the successful design and implementation of ethoxyamine-based strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the application of this versatile chemistry in creating stable bioconjugates, developing sensitive analytical methods, and advancing the frontiers of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chemical proteomics and its application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jackwestin.com [jackwestin.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Bioconjugation Reagents | TCI AMERICA [tcichemicals.com]

- 17. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. japsonline.com [japsonline.com]

- 20. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to Bioconjugation with O-Ethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing O-Ethylhydroxylamine hydrochloride. It details the underlying chemistry, experimental procedures, and critical parameters for the successful covalent modification of biomolecules through oxime ligation.

Introduction to O-Ethylhydroxylamine Bioconjugation

Bioconjugation is a pivotal technique in modern biotechnology and pharmaceutical sciences, enabling the covalent linkage of molecules to impart novel functionalities. This compound is a valuable reagent in this field, primarily employed for the formation of stable oxime bonds with carbonyl groups (aldehydes and ketones) present on biomolecules. This method, known as oxime ligation, is esteemed for its high chemoselectivity and biocompatibility, proceeding under mild aqueous conditions.[1]

The ethoxyamine moiety of O-Ethylhydroxylamine offers a smaller, less sterically hindered profile compared to larger aminooxy reagents, which can be advantageous in certain applications. This guide will delve into the specifics of using this compound for the precise and stable modification of proteins, peptides, and other biopolymers.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its effective use. This compound is a white to pale yellow crystalline powder with good solubility in water.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₇NO·HCl | [2][3] |

| Molecular Weight | 97.54 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 130-133 °C | [2] |

| Solubility | High solubility in water | [2] |

| Storage Conditions | Store at 0-8°C, protected from moisture | [2] |

The Chemistry of Oxime Ligation

The core of this bioconjugation strategy is the reaction between the nucleophilic aminooxy group of O-Ethylhydroxylamine and an electrophilic carbonyl group (aldehyde or ketone) on a target biomolecule. This reaction proceeds via a two-step mechanism: initial formation of a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield a stable oxime linkage.

The reaction is highly pH-dependent, with optimal rates typically observed in the pH range of 4 to 5. However, for many biological applications where maintaining physiological pH is critical, the reaction can be slow. To overcome this, nucleophilic catalysts such as aniline and its derivatives can be employed to significantly accelerate the reaction rate at neutral pH.

Caption: General mechanism of oxime ligation.

Quantitative Data on Oxime Ligation

While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of oxime ligation provide a framework for understanding its reactivity. The stability of the resulting oxime bond is a key advantage of this chemistry.

| Linkage Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |

| Oxime Ligation | Oxime | High | Acid-catalyzed hydrolysis | ~1 month[4] |

| Maleimide Chemistry | Thioether | Moderate to Low | Retro-Michael reaction in the presence of thiols | Hours to >200 hours (highly dependent on structure)[4] |

| NHS Ester Chemistry | Amide | High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation) | Minutes to hours (for the active ester)[4] |

| Click Chemistry (CuAAC, SPAAC) | Triazole | Very High | Generally considered inert | Exceptionally long[4] |

Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of proteins with this compound. Optimization of reaction conditions is recommended for each specific application.

Materials and Reagents

-

Protein of Interest: Purified, at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

This compound: High purity (≥98%).

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.0. For reactions at lower pH, a 0.1 M sodium acetate buffer, pH 4.5-5.5 can be used.

-

Aniline (optional catalyst): Freshly distilled for optimal performance.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine solution.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassette, or other suitable chromatography system for separating the conjugate from excess reagents.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving this compound if not readily soluble in the reaction buffer.

General Protocol for Protein Labeling

Caption: A typical workflow for protein bioconjugation.

-

Preparation of Reagents:

-

Ensure the protein of interest is in an appropriate amine-free buffer at the desired concentration. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Prepare a stock solution of this compound in the reaction buffer or anhydrous DMF/DMSO.

-

If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve the desired final molar excess (typically 10- to 100-fold molar excess over the protein).

-

If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

-

Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically. Protect the reaction from light if using light-sensitive molecules.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

-

Purification of the Bioconjugate:

-

Remove unreacted this compound, catalyst, and byproducts using a desalting column, dialysis, or other suitable chromatography methods.[5]

-

Collect the fractions containing the purified bioconjugate.

-

Characterization of the Bioconjugate

-

Mass Spectrometry (MS): To confirm the covalent modification and determine the degree of labeling (DOL).

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

UV-Vis Spectroscopy: To quantify the protein concentration and, if a chromophore is conjugated, the DOL.[6]

Handling and Safety

This compound is harmful if swallowed and causes skin and eye irritation.[7] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Conclusion

Bioconjugation with this compound via oxime ligation is a robust and versatile method for the covalent modification of biomolecules. Its high chemoselectivity, the stability of the resulting conjugate, and the mild reaction conditions make it a valuable tool for researchers, scientists, and drug development professionals. By following the guidelines and protocols outlined in this guide, users can effectively employ this powerful technique for a wide range of applications.

References

- 1. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(3332-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to O-Ethylhydroxylamine Hydrochloride for Derivatization in GC-MS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of O-Ethylhydroxylamine hydrochloride as a derivatization reagent for the analysis of carbonyl-containing compounds by Gas Chromatography-Mass Spectrometry (GC-MS). It details the underlying chemistry, experimental protocols, and data interpretation, offering a valuable resource for researchers in diverse fields, including metabolomics, steroid analysis, and pharmaceutical development.

Introduction: The Role of Derivatization in GC-MS

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, particularly those containing polar functional groups like carbonyls (aldehydes and ketones), are often non-volatile and thermally labile. Chemical derivatization is a crucial sample preparation step that modifies these functional groups to increase analyte volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.

This compound (EtO·HCl) is a highly effective derivatization reagent for carbonyl compounds. It reacts with aldehydes and ketones to form stable O-ethyloxime derivatives, which are significantly more volatile and amenable to GC-MS analysis. This process, known as oximation, is a cornerstone of targeted and untargeted analysis of carbonyl-containing molecules such as steroids, ketosugars, and various aldehydes.

The Chemistry of O-Ethyloxime Formation

O-Ethylhydroxylamine reacts with the carbonyl group of an aldehyde or ketone in a nucleophilic addition-elimination reaction to form an O-ethyloxime and water. The reaction is typically carried out in a suitable solvent, often with gentle heating to ensure complete reaction. The resulting O-ethyloxime is a more volatile and thermally stable derivative, making it ideal for GC-MS analysis. The formation of syn- and anti-isomers of the oximes is possible, which may result in the appearance of two distinct chromatographic peaks for a single analyte.

The general reaction mechanism is as follows:

Experimental Protocols

The following protocols provide a general framework for the derivatization of carbonyl compounds using this compound. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

Derivatization of Steroids in Biological Fluids (Adapted from LC-MS protocol)

This protocol is adapted from a method for the analysis of steroid hormones in saliva by LC-MS and can be used as a starting point for GC-MS analysis.[1]

Materials:

-

This compound solution (50 mM in 80% methanol/water, v/v)

-

Sample extract containing steroids, dried under nitrogen

-

Internal standards (isotope-labeled, if available)

-

Organic solvent for reconstitution (e.g., ethyl acetate, hexane)

Procedure:

-

Sample Preparation: Extract steroids from the biological matrix using an appropriate method (e.g., liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction).

-

Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen.

-

Derivatization:

-

Add 50 µL of the 50 mM this compound solution to the dried extract.

-

If using an internal standard, add it at this stage.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60°C for 60 minutes in a heating block or oven.

-

-

Extraction of Derivatives:

-

After cooling to room temperature, add 100 µL of water and 500 µL of hexane (or another suitable organic solvent).

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a clean vial.

-

-

Final Preparation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of solvent (e.g., 50 µL of ethyl acetate) for GC-MS injection.

-

General Protocol for Aldehydes and Ketones

This protocol provides a general procedure for the derivatization of a broader range of aldehydes and ketones.

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Heating block or oven

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reagent Preparation: Prepare a 20 mg/mL solution of this compound in anhydrous pyridine.

-

Sample Preparation: The sample containing the carbonyl compounds should be in a dry, aprotic solvent or dried down completely.

-

Derivatization:

-

Add 100 µL of the this compound solution to the sample.

-

Seal the vial tightly.

-

Heat the mixture at 80°C for 30-60 minutes.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The reaction mixture can often be injected directly into the GC-MS. Alternatively, for cleaner samples, an extraction can be performed. Add water and a non-polar organic solvent, vortex, and inject the organic layer.

-

Data Presentation and Quantitative Analysis

A key advantage of O-ethylhydroxylamine derivatization is the potential for high derivatization yields, enabling accurate quantification. The following tables summarize typical performance data.

Table 1: Derivatization Efficiency and Linearity for Steroid Hormones (Adapted from LC-MS Data) [1]

| Steroid Hormone | Linear Range (pg/mL) | Correlation Coefficient (r) | Limit of Quantification (LOQ) (pg/mL) | Recovery (%) |

| Testosterone (T) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |

| Dehydroepiandrosterone (DHEA) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |

| Androstenedione (A4) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |

| Progesterone (P4) | 2-200 | > 0.9990 | 0.15 | 86.9 - 111.1 |

| Pregnenolone (P5) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |

| 17α-Hydroxyprogesterone (17OHP4) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |

| 17α-Hydroxypregnenolone (17OHP5) | 5-500 | > 0.9990 | < 5 | 86.9 - 111.1 |

Table 2: Comparison with Other Derivatization Reagents

| Reagent | Advantages | Disadvantages | Typical Analytes |

| O-Ethylhydroxylamine HCl | Forms stable derivatives, good volatility, relatively simple procedure. | Can form syn/anti isomers leading to multiple peaks. | Steroids, aldehydes, ketones. |

| Methoxyamine HCl | Very similar to ethoxyamine, widely used, good volatility. | Can also form syn/anti isomers. | Steroids, sugars, other carbonyls. |

| PFBHA | Highly sensitive for ECD and NCI-MS detection.[2] | Reagent can be expensive, may require more rigorous cleanup. | Trace level aldehydes and ketones in environmental samples. |

| MSTFA/BSTFA (Silylation) | Reacts with hydroxyl and some keto groups, very common. | Sensitive to moisture, may produce multiple derivatives for complex molecules. | Steroids, fatty acids, amino acids. |

GC-MS Parameters for O-Ethyloxime Analysis

The optimal GC-MS parameters will depend on the specific analytes and the instrument used. The following provides a general starting point for the analysis of O-ethylated steroid oximes.

Table 3: Typical GC-MS Parameters

| Parameter | Setting |

| GC Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Oven Temperature Program | Initial: 150-180°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CHold: 5-10 min at final temperature |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50 - 600 (or a range appropriate for the expected derivatives) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the derivatization and analysis of carbonyl compounds using this compound.

Logical Relationship for Reagent Selection

The choice of derivatization reagent is dependent on the functional groups present in the analyte. The following diagram illustrates this logical relationship.

References

- 1. Simultaneous quantitative analysis of seven steroid hormones in human saliva: A novel method based on this compound as derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of O-Ethylhydroxylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

O-Ethylhydroxylamine hydrochloride (EtONH₂·HCl) has emerged as a versatile and indispensable reagent in the synthetic chemist's toolbox. Its primary utility lies in the efficient conversion of aldehydes and ketones to their corresponding O-ethyl oximes, stable derivatives that serve as crucial intermediates in the synthesis of a wide array of valuable organic compounds. This technical guide provides an in-depth exploration of the key applications of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging this reagent for their synthetic endeavors.

Core Application: Synthesis of O-Ethyl Oximes

The reaction of this compound with carbonyl compounds is a robust and high-yielding method for the formation of O-ethyl oximes. This transformation is fundamental to many multi-step syntheses, offering a reliable way to protect carbonyl groups or to introduce a nitrogen- and oxygen-containing functionality for further elaboration. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration.

Quantitative Data on O-Ethyl Oxime Synthesis

The efficiency of O-ethyl oxime formation is influenced by the nature of the carbonyl substrate, the choice of solvent, the base employed, and the reaction temperature. The following tables summarize typical yields for the oximation of various aromatic aldehydes, and aliphatic and cyclic ketones.

Table 1: Synthesis of O-Ethyl Aldoximes from Aromatic Aldehydes

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Pyridine | Ethanol | Reflux | 1 | >95 | [1][2] |

| 4-Nitrobenzaldehyde | NaHCO₃ | Mineral Water/Methanol | Room Temp | 0.17 | 95 | [3] |

| 4-Chlorobenzaldehyde | Bi₂O₃ | Solvent-free (grinding) | Room Temp | 0.03 | >98 | [4][5] |

| 4-Methoxybenzaldehyde | Na₂CO₃ | Solvent-free (grinding) | Room Temp | - | 96 | [3] |

| 2-Hydroxy-1-naphthaldehyde | NaHCO₃ | Mineral Water/Methanol | Room Temp | 0.08 | 83 | [3] |

Table 2: Synthesis of O-Ethyl Ketoximes from Aliphatic and Cyclic Ketones

| Ketone Substrate | Base | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Acetophenone | Oxalic Acid | Acetonitrile | Reflux | 90 | 95 | [1] |

| Cyclohexanone | NaOH | Solvent-free (grinding) | Room Temp | - | 91 | [6] |

| Cyclopentanone | NaOH | Solvent-free (grinding) | Room Temp | - | 87 | [6] |

| 2,6-dimethyl-4-heptanone | Na₂CO₃ | Methanol/Water | 90-97 | 1320 | 72 | [7] |

| Benzophenone | Bi₂O₃ | Solvent-free (grinding) | Room Temp | 20 | 60 | [4][5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Ethyl Oximes from Aldehydes in Solution [1][2]

-

To a solution of the aldehyde (10 mmol) in ethanol (30 mL), add this compound (12 mmol) and pyridine (15 mmol).

-

Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by a brine wash (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude O-ethyl oxime.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free Synthesis of O-Ethyl Oximes by Grinding [4][5]

-

In a mortar, combine the aldehyde or ketone (1 mmol), this compound (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol) or a base like Na₂CO₃ (1.5 mmol).

-

Grind the mixture with a pestle for the time indicated in the tables or until the reaction is complete as monitored by TLC.

-

Add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to remove any inorganic solids.

-

Concentrate the filtrate and add water to precipitate the product.

-

Collect the solid product by filtration and dry under vacuum.

Applications in the Synthesis of Nitrogen-Containing Heterocycles

O-ethyl oximes are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Beckmann Rearrangement

The Beckmann rearrangement of ketoximes to amides is a classic and powerful transformation in organic synthesis.[8][9] O-ethyl ketoximes can undergo this rearrangement, typically under acidic conditions, to yield N-substituted amides. The reaction proceeds through a stereospecific migration of the group anti to the O-ethyl group.[10]

Protocol 3: Beckmann Rearrangement of O-Ethyl Acetophenone Oxime [11]

-

Dissolve O-ethyl acetophenone oxime (1 mmol) in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a strong acid, for example, trifluoroacetic acid (TFA).

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the resulting N-phenylacetamide by column chromatography or recrystallization.

Pyridine Synthesis

Substituted pyridines can be synthesized from O-acetyl oximes (which can be derived from O-ethyl oximes) and α,β-unsaturated aldehydes through a copper-catalyzed [3+3] condensation reaction.[12][13] This method provides a modular approach to a wide variety of functionalized pyridines.[14]

Derivatization for Analytical Applications

This compound is utilized as a derivatizing agent for the analysis of carbonyl compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[12] The conversion of volatile and thermally labile aldehydes and ketones into their more stable and less polar O-ethyl oxime derivatives enhances their chromatographic behavior and allows for sensitive detection.

Protocol 4: Derivatization of Carbonyls for GC-MS Analysis

-

To an aqueous sample containing carbonyl compounds, add a solution of this compound.

-

Adjust the pH of the solution to be slightly acidic (pH 4-5) to facilitate the reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Extract the resulting O-ethyl oximes with a suitable organic solvent (e.g., hexane or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it if necessary.

-

Analyze the sample by GC-MS. The O-ethyl oximes will exhibit characteristic fragmentation patterns, aiding in the identification and quantification of the original carbonyl compounds.

Emerging Applications in Bioconjugation

Oxime ligation, the reaction between a hydroxylamine (or an aminooxy group) and a carbonyl group, is a powerful bioorthogonal reaction used for the site-specific modification of biomolecules such as proteins and peptides.[15][16] While many applications utilize more complex aminooxy-containing reagents, the fundamental chemistry is analogous to the reactions of this compound. This suggests its potential for use in bioconjugation strategies where a small, simple labeling reagent is desired. The resulting O-ethyl oxime linkage is stable under physiological conditions.

Conclusion

This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its primary role in the high-yielding synthesis of O-ethyl oximes provides access to key intermediates for the construction of complex molecules, including nitrogen-containing heterocycles of medicinal and industrial importance. Furthermore, its utility as a derivatizing agent in analytical chemistry and its potential in the burgeoning field of bioconjugation underscore its continued relevance and potential for future innovations. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this fundamental building block.

References

- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. portal.tpu.ru [portal.tpu.ru]

- 11. iris.unive.it [iris.unive.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to O-Ethylhydroxylamine Hydrochloride in Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Ethylhydroxylamine hydrochloride (CAS No. 3332-29-4) is a versatile and highly reactive synthetic building block with significant applications in both pharmaceutical and agrochemical research and development. Its utility stems from the presence of the reactive O-ethylhydroxylamino group, which readily participates in a variety of chemical transformations, most notably the formation of oximes and oxime ethers from carbonyl compounds. This comprehensive technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C₂H₈ClNO | [1] |

| Molecular Weight | 97.54 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 128-132 °C | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity | Typically >98% | [2] |

Core Applications in Organic Synthesis: Oxime and Oxime Ether Formation

The primary application of this compound in organic synthesis is its reaction with aldehydes and ketones to form stable O-ethyl oximes. This transformation is crucial for the synthesis of a wide array of biologically active molecules.

General Reaction Scheme

References

An In-depth Technical Guide to the Reactivity of the Ethoxyamino Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethoxyamino group's reactivity, covering its synthesis, core reactions, and applications in drug development. Detailed experimental protocols, quantitative data, and visualizations are included to support researchers in leveraging the unique properties of this functional group.

Core Concepts: Structure and Electronic Effects

The ethoxyamino group (-ONH₂) combines the features of an amine and an alkoxy group attached to a nitrogen atom. This arrangement results in unique electronic properties that govern its reactivity. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect on the nitrogen atom. However, the nitrogen's lone pair of electrons can participate in resonance, which can modulate its nucleophilicity. A key feature of hydroxylamines, including O-ethylhydroxylamine, is the "alpha-effect," where the presence of an adjacent atom with a lone pair (the oxygen) enhances the nucleophilicity of the nitrogen atom beyond what would be expected based on its basicity alone.[1][2]

Synthesis of Ethoxyamino Compounds

The introduction of the ethoxyamino group can be achieved through several synthetic routes. A common precursor is O-ethylhydroxylamine, which can be synthesized or obtained commercially as its hydrochloride salt.

Synthesis of O-Ethylhydroxylamine Hydrochloride

A common method for the synthesis of O-substituted hydroxylamines involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. For instance, N-hydroxyphthalimide can be alkylated with an ethylating agent like ethyl iodide, followed by hydrazinolysis to release the free O-ethylhydroxylamine, which is then converted to its hydrochloride salt.

Reactivity of the Ethoxyamino Group

The reactivity of the ethoxyamino group is primarily characterized by the nucleophilicity of the nitrogen atom. It readily reacts with a variety of electrophiles.

Reaction with Carbonyl Compounds: Oxime Formation

The most characteristic reaction of the ethoxyamino group is its condensation with aldehydes and ketones to form O-alkyloximes (also known as oxime ethers). This reaction is a cornerstone of its application in bioconjugation and derivatization.

The mechanism proceeds via nucleophilic attack of the ethoxyamino nitrogen on the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by a mild acid.

Caption: Mechanism of Oxime Formation.

The reaction is generally high-yielding and can be performed under mild conditions, including in aqueous media.[3]

Nucleophilicity and Basicity

The ethoxyamino group is a potent nucleophile, often more so than expected based on its basicity, due to the alpha-effect.[1][2] The pKa of O-ethylhydroxylamine in 50% ethanol has been reported, providing a quantitative measure of its basicity.[4]

Table 1: Physicochemical Properties of O-Ethylhydroxylamine

| Property | Value | Reference |

| pKa (in 50% ethanol) | 1.33 | [4] |

| Melting Point (°C) | 130-133 |

Reactions with Other Electrophiles

The ethoxyamino group can also react with other electrophiles, such as acyl chlorides and sulfonyl chlorides, to form N-ethoxy amides and N-ethoxy sulfonamides, respectively. These reactions typically proceed readily due to the nucleophilic nature of the nitrogen atom.

Applications in Drug Development

The predictable and selective reactivity of the ethoxyamino group makes it a valuable tool in drug discovery and development.

Bioorthogonal Chemistry

Oxime formation is a widely used bioorthogonal "click" reaction.[5][6][7] This is because aldehydes and ketones are generally absent in biological systems, allowing for the specific labeling of biomolecules that have been functionalized with a carbonyl group, or vice versa. Ethoxyamino-containing probes can be used to tag proteins, glycans, or other cellular components for imaging or pull-down experiments.

Caption: Bioorthogonal Labeling via Oxime Ligation.

Linkers in Antibody-Drug Conjugates (ADCs)

The stability and formation conditions of the oxime linkage make it suitable for use as a linker in antibody-drug conjugates (ADCs).[8][9][10][11][12] An ethoxyamino group can be incorporated into the linker to attach a cytotoxic payload to an antibody. The stability of the linker is crucial to prevent premature release of the drug in circulation.

Modulation of Physicochemical Properties and Biological Activity

The incorporation of an ethoxyamino group or a resulting oxime ether can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. These modifications can be critical in optimizing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[13] For instance, ethoxyamino-substituted heterocyclic compounds have been explored for their biological activities.[7][14][15][16]

Probes for Signaling Pathways

Ethoxyamino-functionalized molecules can be designed as probes to investigate cellular signaling pathways. For example, a kinase inhibitor could be modified with an ethoxyamino group to allow for its attachment to a reporter molecule, enabling the study of its target engagement and downstream effects.

Caption: Inhibition of a Kinase Signaling Pathway.

Spectroscopic Characterization

The ethoxyamino group and its derivatives can be characterized using standard spectroscopic techniques.

Table 2: Spectroscopic Data for Ethoxyamino and Related Groups

| Technique | Functional Group | Characteristic Signals | Reference |

| ¹H NMR | -O-CH₂ -CH₃ | Quartet, ~3.5-4.5 ppm | [17][18] |

| -O-CH₂-CH₃ | Triplet, ~1.2-1.4 ppm | [17][18] | |

| -NH₂ | Broad singlet, variable shift | [11][18] | |

| ¹³C NMR | -O-CH₂ -CH₃ | ~60-70 ppm | [19][20] |

| -O-CH₂-CH₃ | ~14-16 ppm | [19][20] | |